molecular formula C28H28ClN3O3 B11437083 5-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

5-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

Cat. No.: B11437083
M. Wt: 490.0 g/mol
InChI Key: PJJDPDAXLHYBMP-UHFFFAOYSA-N
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Description

5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone core, along with the chlorophenyl and phenylethyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzylamine, anthranilic acid, and phenylethylamine. The synthetic route may involve the following steps:

    Formation of Quinazolinone Core: Anthranilic acid reacts with 3-chlorobenzylamine under acidic conditions to form the quinazolinone core.

    Amidation: The quinazolinone intermediate is then reacted with phenylethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.

    Phenylethyl Derivatives: Compounds with phenylethyl groups but different core structures.

Uniqueness

The uniqueness of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

5-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C28H28ClN3O3/c29-23-12-8-11-22(19-23)20-32-25-14-5-4-13-24(25)27(34)31(28(32)35)18-7-6-15-26(33)30-17-16-21-9-2-1-3-10-21/h1-5,8-14,19H,6-7,15-18,20H2,(H,30,33)

InChI Key

PJJDPDAXLHYBMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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